

# **Predicted Therapeutic Applications of AVZO-021**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LM-021   |           |
| Cat. No.:            | B1395557 | Get Quote |

AVZO-021 is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) currently under investigation for the treatment of various solid tumors.[1] The primary therapeutic hypothesis for AVZO-021 centers on its potential to overcome resistance to existing cancer therapies, particularly in hormone receptor-positive (HR+) breast cancer.

#### Core Therapeutic Areas:

- HR+/HER2- Breast Cancer: A significant focus of AVZO-021's development is in combination with selective CDK4 inhibitors.[1] The rationale lies in the observation that a key resistance mechanism to CDK4/6 inhibitors is the hyperactivation of CDK2.[1] By selectively inhibiting CDK2, AVZO-021 may restore sensitivity to CDK4/6 inhibitors, leading to more durable responses and improved disease control in both frontline and adjuvant settings.[1]
- Tumors with Elevated Cyclin E Expression: The therapeutic application of AVZO-021 extends
  to other solid tumors characterized by elevated cyclin E expression, such as certain types of
  ovarian cancer.[1] Cyclin E is a key activator of CDK2, and its overexpression can drive
  uncontrolled cell proliferation.

### **Mechanism of Action**

AVZO-021 functions by selectively inhibiting the kinase activity of CDK2. CDK2 is a critical enzyme in the regulation of the cell cycle, specifically in the transition from the G1 (growth) phase to the S (DNA synthesis) phase. The cyclin D1-CDK4/6-pRB axis acts as a crucial checkpoint in this transition.[1] Deregulation or overexpression of this pathway can lead to abnormal cell proliferation, a hallmark of cancer.[1]



The proposed mechanism of action for AVZO-021 in combination therapy is visualized in the signaling pathway diagram below.



Click to download full resolution via product page

Caption: Signaling pathway of cell cycle progression and points of inhibition by CDK4/6 inhibitors and AVZO-021.

## **Clinical Development**

AVZO-021 is currently in Phase 1 clinical trials.[1] The primary objectives of this phase are to assess the safety, tolerability, and determine the recommended Phase 2 dose of AVZO-021 (also referred to as ARTS-021) in patients with advanced solid tumors.[1] A subsequent Phase 2 dose-expansion phase is planned to evaluate the antitumor activity in patients with relapsed/refractory, unresectable locally advanced, or metastatic solid tumors.[1]

## **Quantitative Data**

As AVZO-021 is in the early stages of clinical development, comprehensive quantitative data on efficacy and safety are not yet publicly available. The ongoing Phase 1 trial will provide the initial data on these parameters.

# **Experimental Protocols**



## Foundational & Exploratory

Check Availability & Pricing

Detailed experimental protocols for the preclinical and clinical studies of AVZO-021 are not fully disclosed in the public domain at this stage of development. However, a general workflow for a first-in-human Phase 1/2 study is outlined below.





Click to download full resolution via product page



Caption: General workflow for a Phase 1/2 clinical trial of an investigational drug like AVZO-021.

### Conclusion

While the initial query for "**LM-021**" did not yield a direct match, the investigation into the similarly named "AVZO-021" reveals a promising therapeutic agent with a clear mechanism of action and a defined clinical development path. Its potential to address acquired resistance to CDK4/6 inhibitors in HR+ breast cancer and its broader applicability to tumors with elevated cyclin E expression position it as a noteworthy candidate in the oncology pipeline. Further data from ongoing and future clinical trials will be crucial in fully elucidating its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. avenzotx.com [avenzotx.com]
- To cite this document: BenchChem. [Predicted Therapeutic Applications of AVZO-021].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1395557#predicted-therapeutic-applications-of-lm-021]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com